WGA Exhibits Context-Dependent Allosteric Cooperativity Reversal Unlike Strychnine and Brucine
In a direct head-to-head comparison of four strychnine-like compounds on the M3 muscarinic receptor, Wieland-Gumlich aldehyde (WGA) exhibited a unique qualitative shift in allosteric cooperativity. While strychnine, brucine, and propargyl-WGA maintained consistent directional effects, WGA's cooperativity with the orthosteric antagonist N-methylscopolamine (NMS) switched from negative to positive upon replacement of the third extracellular loop of the M3 receptor with that of the M2 receptor (M3o3 chimera) [1].
| Evidence Dimension | Allosteric Cooperativity (Directional shift) |
|---|---|
| Target Compound Data | Cooperativity with NMS switches from negative (native M3) to positive (M3o3 chimera) |
| Comparator Or Baseline | Strychnine (no switch; maintains slight increase in positive cooperativity), Brucine (switches from negative to positive in M3o3 chimera, but is a different molecule), Propargyl-WGA (robust decrease in negative cooperativity in chimera) |
| Quantified Difference | Qualitative reversal of cooperativity sign (negative to positive) for WGA, which is the first evidence of its constitution by switching receptor sequences |
| Conditions | Radioligand binding assay using [³H]NMS on M3 wild-type and M3o3 chimeric muscarinic receptors expressed in cell lines |
Why This Matters
This unique pharmacological profile demonstrates that WGA is not merely a less potent or simple analog of strychnine; it is a distinct molecular probe whose activity can be toggled by specific receptor domains, making it irreplaceable for studying allosteric mechanisms.
- [1] Jakubík, J., Krejčí, A., & Doležal, V. (2005). Asparagine, Valine, and Threonine in the Third Extracellular Loop of Muscarinic Receptor Have Essential Roles in the Positive Cooperativity of Strychnine-Like Allosteric Modulators. Journal of Pharmacology and Experimental Therapeutics, 313(2), 688-696. DOI: 10.1124/jpet.104.080358 View Source
